Testosterone Elevation vs. Placebo: Fispemifene Dose-Response Data from Phase II Hypogonadism Trial
In a Phase II randomized, double-blind, placebo-controlled study of men with secondary hypogonadism, fispemifene produced dose-dependent increases in total testosterone. The 300 mg daily dose achieved a mean increase of 196.5 ng/dL (78% increase from baseline) compared to a 14% increase (28.3 ng/dL) in the placebo group [1].
| Evidence Dimension | Serum Total Testosterone Change |
|---|---|
| Target Compound Data | +196.5 ng/dL (78% increase) at 300 mg/day |
| Comparator Or Baseline | Placebo: +28.3 ng/dL (14% increase) |
| Quantified Difference | 168.2 ng/dL absolute difference; 64% relative difference |
| Conditions | 4-week, randomized, double-blind, placebo-controlled Phase II study; 77 men with secondary hypogonadism; once-daily oral dosing |
Why This Matters
Quantifies fispemifene's ability to elevate testosterone via endogenous feedback, a key performance metric for hypogonadism research models.
- [1] QuatRx Pharmaceuticals. (2007). QuatRx Pharmaceuticals Reports Positive Results From A Phase 2 Trial Of Fispemifene. BioSpace. https://www.biospace.com/quatrx-pharmaceuticals-reports-positive-results-from-a-phase-2-trial-of-fispemifene View Source
